Phenyl 2-(chloromethyl)but-2-enoate
Description
Phenyl 2-(chloromethyl)but-2-enoate is an α,β-unsaturated ester characterized by a chloromethyl substituent at the β-position and a phenyl ester group. Its molecular formula is C₁₁H₁₁ClO₂, with a molecular weight of 210.66 g/mol. The compound’s structure combines a reactive chloromethyl group (enabling nucleophilic substitution) and a conjugated enoate system (facilitating cycloaddition or Michael addition reactions).
Properties
CAS No. |
62918-60-9 |
|---|---|
Molecular Formula |
C11H11ClO2 |
Molecular Weight |
210.65 g/mol |
IUPAC Name |
phenyl 2-(chloromethyl)but-2-enoate |
InChI |
InChI=1S/C11H11ClO2/c1-2-9(8-12)11(13)14-10-6-4-3-5-7-10/h2-7H,8H2,1H3 |
InChI Key |
ZUUAEYFHAVLSLY-UHFFFAOYSA-N |
Canonical SMILES |
CC=C(CCl)C(=O)OC1=CC=CC=C1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Phenyl 2-(chloromethyl)but-2-enoate can be synthesized through several methods. One common approach involves the esterification of 2-(chloromethyl)but-2-enoic acid with phenol in the presence of a catalyst such as sulfuric acid. The reaction typically requires heating under reflux conditions to achieve a high yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve efficiency. The use of advanced catalysts and automated systems can further enhance the yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Phenyl 2-(chloromethyl)but-2-enoate undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield various products.
Addition Reactions: The double bond in the but-2-enoate moiety can undergo addition reactions with electrophiles or nucleophiles.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium carbonate in an aqueous or alcoholic medium.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Hydrogen gas in the presence of a palladium catalyst is often employed for reduction reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium hydroxide can yield phenyl 2-(hydroxymethyl)but-2-enoate, while oxidation with potassium permanganate can produce phenyl 2-(carboxymethyl)but-2-enoate.
Scientific Research Applications
Phenyl 2-(chloromethyl)but-2-enoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound can be employed in studies involving enzyme inhibition and protein modification.
Medicine: Research into potential therapeutic applications, such as anti-inflammatory or anticancer agents, is ongoing.
Industry: It is utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which phenyl 2-(chloromethyl)but-2-enoate exerts its effects involves interactions with molecular targets such as enzymes and receptors. The chloromethyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modification of their activity. The phenyl group may also contribute to the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Functional Group Variations: Chloromethyl vs. Halogenated/Alkyl Substituents
The chloromethyl group distinguishes this compound from analogs with alternative halogen or alkyl substitutions. Key comparisons include:
Key Insight : The chloromethyl group enhances electrophilicity compared to bromo or alkyl analogs, making it more reactive in SN2 reactions. However, steric hindrance in bulkier analogs (e.g., pivalate) reduces conjugation effects .
Backbone Modifications: But-2-enoate vs. Other Enoates
The position of the double bond and ester group significantly impacts properties:
| Compound Name | Structure Feature | Melting Point (°C) | Lipophilicity (XLogP3-AA) | Applications |
|---|---|---|---|---|
| This compound | But-2-enoate backbone | Not reported | Estimated ~3.2 | Polymer crosslinkers; drug intermediates. |
| Ethyl 3-phenylbut-2-enoate | But-2-enoate with ethyl ester | Not reported | ~2.8 | Organic synthesis; bioactivity studies . |
| Ethyl 2-cyano-3-phenylbut-2-enoate | Cyano substitution at α-position | Not reported | ~2.5 | Michael acceptors; agrochemicals . |
Positional Isomerism and Bioactivity
The placement of substituents on the phenyl ring or enoate chain alters biological interactions:
| Compound Name | Substituent Position | Biological Activity |
|---|---|---|
| This compound | Chloromethyl at β-position | Hypothesized anticancer/antimicrobial activity. |
| Methyl 2-(4-(chloromethyl)phenyl)acetate | Chloromethyl at para position | Enhanced cytotoxicity compared to ortho isomers . |
| 2-(Chloromethyl)-4-phenylmorpholine | Chloromethyl on morpholine ring | Antimicrobial; anticancer (in vitro) . |
Key Insight : Para-substituted chloromethyl groups (e.g., in methyl 2-(4-(chloromethyl)phenyl)acetate) often exhibit stronger bioactivity due to reduced steric hindrance .
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